(1-Methoxyvinyl)trimethylsilane

CAS No.: 79678-01-6

Cat. No.: VC3727210

Molecular Formula: C6H14OSi

Molecular Weight: 130.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79678-01-6 |

|---|---|

| Molecular Formula | C6H14OSi |

| Molecular Weight | 130.26 g/mol |

| IUPAC Name | 1-methoxyethenyl(trimethyl)silane |

| Standard InChI | InChI=1S/C6H14OSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3 |

| Standard InChI Key | LTDHMMZNUMNBIS-UHFFFAOYSA-N |

| SMILES | COC(=C)[Si](C)(C)C |

| Canonical SMILES | COC(=C)[Si](C)(C)C |

Introduction

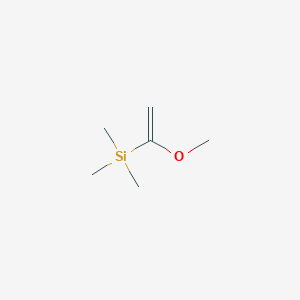

Chemical Identity and Structure

(1-Methoxyvinyl)trimethylsilane is an organosilicon compound with a vinyl ether functionality. This compound represents an important class of silyl enol ethers that find various applications in synthetic organic chemistry.

Basic Chemical Information

The compound (1-Methoxyvinyl)trimethylsilane is identified by the CAS Registry Number 79678-01-6. It possesses the molecular formula C6H14OSi and a molecular weight of 130.26 g/mol . The compound is also known by the synonymous name 1-Methoxy-1-(trimethylsilyl)ethylene . The structure consists of a central silicon atom bonded to three methyl groups and a methoxyvinyl group.

Structural Features

The chemical structure of (1-Methoxyvinyl)trimethylsilane features a trimethylsilyl group attached to a methoxy-substituted vinyl moiety. The compound contains a silicon-carbon bond that connects the trimethylsilyl group to the vinyl carbon. This structural arrangement creates a reactive center that can participate in various chemical transformations.

The structural features of this compound contribute to its unique reactivity profile, including its potential role as a silylating agent and as a building block in organic synthesis. The vinyl ether functionality provides a reactive site for nucleophilic attack, while the trimethylsilyl group can act as a leaving group in appropriate reaction conditions.

Physical and Chemical Properties

(1-Methoxyvinyl)trimethylsilane exhibits characteristic physical properties that determine its handling, storage, and application in various chemical processes.

Physical State and Appearance

At standard temperature and pressure, (1-Methoxyvinyl)trimethylsilane exists as a clear liquid . The compound has a relatively low melting point (below 0°C) and a moderate boiling point, making it a liquid across a wide temperature range commonly encountered in laboratory and industrial settings.

Physical Properties Data

The physical properties of (1-Methoxyvinyl)trimethylsilane are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Physical State | Clear liquid | |

| Molecular Weight | 130.26 g/mol | |

| Melting Point | < 0°C | |

| Boiling Point | 102-104°C | |

| Density | 0.803 g/cm³ | |

| Refractive Index | 1.4180 | |

| Recommended Storage Temperature | 2-8°C |

These physical properties are important considerations for handling, storing, and using this compound in laboratory and industrial settings. The relatively low boiling point suggests high volatility, which requires appropriate ventilation and handling procedures.

Comparison with Related Compounds

Chemical Reactivity and Applications

The reactivity of (1-Methoxyvinyl)trimethylsilane is largely governed by its functional groups and electronic properties.

General Reactivity Profile

As a silyl enol ether, (1-Methoxyvinyl)trimethylsilane contains reactive sites that make it valuable in organic synthesis. The vinyl ether functionality can participate in addition reactions, while the silicon-carbon bond can undergo cleavage under appropriate conditions. The related compound trimethyl[(1-methylvinyl)oxy]silane is known to react slowly with moisture and water , suggesting that (1-Methoxyvinyl)trimethylsilane might exhibit similar sensitivity to hydrolysis.

Spectroscopic and Physical Chemical Properties

The electronic and structural properties of (1-Methoxyvinyl)trimethylsilane give rise to characteristic spectroscopic features.

These values indicate the high basicity of the related compound, suggesting that (1-Methoxyvinyl)trimethylsilane might also exhibit significant basicity in gas-phase reactions.

Synthetic Routes and Industrial Production

General Synthetic Approaches

Organosilicon compounds similar to (1-Methoxyvinyl)trimethylsilane are typically synthesized through reactions involving organometallic reagents. For instance, the related compound vinyltrimethylsilane has been prepared through the reaction of vinylmagnesium bromide with trimethylchlorosilane in tetrahydrofuran .

The search results mention the synthesis of trimethyl(1-(trimethylsilyl)vinyl)silane using sodium hydride in tetrahydrofuran with heating for 3 hours, achieving a yield of 85% . While this is a different compound, the synthetic approach might provide insights into potential methods for preparing (1-Methoxyvinyl)trimethylsilane.

Industrial Relevance

As an organosilicon compound, (1-Methoxyvinyl)trimethylsilane likely has applications in the broader silicone industry. The related compound trimethyl[(1-methylvinyl)oxy]silane is manufactured by Co-Formula, a leading supplier of silicone products in China , suggesting industrial interest in this class of compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume